5,7-Dichloroisoquinoline

描述

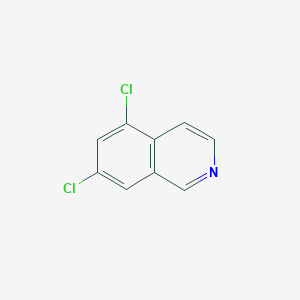

5,7-Dichloroisoquinoline (CAS 73075-58-8) is a halogenated isoquinoline derivative with molecular formula C₉H₅Cl₂N and molecular weight 198.05 g/mol. It is synthesized via methods involving selective chlorination and catalytic coupling reactions, achieving high purity (98.2–99.8% by HPLC) . Its structure is confirmed by ¹H/¹³C NMR and HRMS data, and it is stored under dry, sealed conditions at room temperature . This compound is a key intermediate in medicinal chemistry, particularly for developing ligands targeting receptors like 5-HT₃ .

属性

分子式 |

C9H5Cl2N |

|---|---|

分子量 |

198.05 g/mol |

IUPAC 名称 |

5,7-dichloroisoquinoline |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |

InChI 键 |

LRTAHCUSBZEOBO-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)Cl |

规范 SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)Cl |

产品来源 |

United States |

相似化合物的比较

1,3-Dichloroisoquinoline

- Synthesis: Prepared by reacting 1,3-dichloroisoquinoline with ammonium hydroxide or methylamine, yielding regioselective 1-substituted derivatives .

- Reactivity: In Suzuki-Miyaura coupling, 1,3-dichloroisoquinoline reacts preferentially at the sterically hindered C(1) position due to lower bond dissociation energy (BDE) at C(1) vs. C(3) .

- Applications : Used in synthesizing regioisomerically pure ligands for receptor studies .

5,8-Dichloroisoquinoline

7,8-Dichloroisoquinoline

1,4-Dichloroisoquinoline

- Synthesis : Produced via phosphorus pentachloride treatment of isocarbostyril, yielding a dichlorinated product .

- Reactivity: Methanolysis selectively cleaves the 1-chloro group, enabling functionalization at C(4) .

Structural and Reactivity Trends

Substituent Position Effects

- C–Cl Bond Reactivity: In 1,3-dichloroisoquinoline, C(1) is more reactive due to lower BDE (~85 kcal/mol vs. ~90 kcal/mol at C(3)) . In this compound, symmetric Cl positions may lead to balanced electronic effects, favoring cross-coupling at both sites under specific conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。